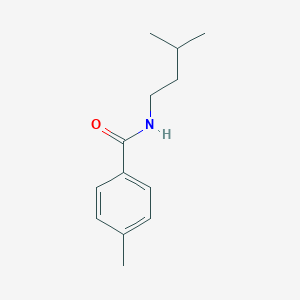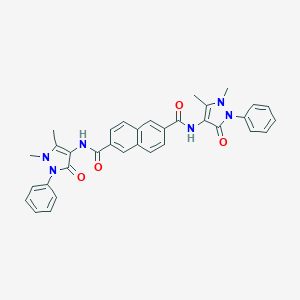
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups at the 3 and 5 positions, and an isoxazole ring attached to the nitrogen atom of the benzamide group.
准备方法
The synthesis of 3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Attachment of the Isoxazole Ring to the Benzamide Core: The isoxazole ring is then attached to the benzamide core through an amide bond formation reaction. This can be achieved by reacting the isoxazole derivative with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反应分析
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide can be compared with other similar compounds, such as:
3-methyl-N-(5-methyl-3-isoxazolyl)benzamide: This compound lacks the dimethoxy groups on the benzene ring, which may result in different chemical and biological properties.
3,5-dimethoxy-N-(3-isoxazolyl)benzamide: This compound has an isoxazole ring without the methyl group, which may affect its reactivity and biological activity.
The presence of the dimethoxy groups and the methyl group on the isoxazole ring in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
3,5-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-12(15-19-8)14-13(16)9-5-10(17-2)7-11(6-9)18-3/h4-7H,1-3H3,(H,14,15,16) |
InChI 键 |
ZFDYSNJSWDTXQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC(=C2)OC)OC |
规范 SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC(=C2)OC)OC |
溶解度 |
9.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]undec-10-enamide](/img/structure/B311731.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[1-(3,4-dimethylphenyl)ethylidene]amine](/img/structure/B311732.png)
![2-Methoxy-3-[(1,3,4-thiadiazol-2-ylimino)methyl]phenol](/img/structure/B311733.png)
![N-[4-(diethylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B311736.png)










